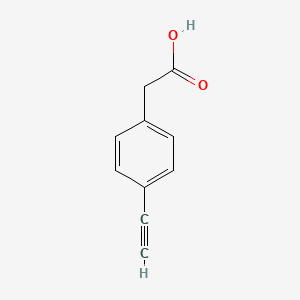2-(4-Ethynylphenyl)acetic acid
CAS No.: 213622-93-6
Cat. No.: VC4772431
Molecular Formula: C10H8O2
Molecular Weight: 160.172
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 213622-93-6 |
|---|---|
| Molecular Formula | C10H8O2 |
| Molecular Weight | 160.172 |
| IUPAC Name | 2-(4-ethynylphenyl)acetic acid |
| Standard InChI | InChI=1S/C10H8O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h1,3-6H,7H2,(H,11,12) |
| Standard InChI Key | CHUNGOPSLGEUGA-UHFFFAOYSA-N |
| SMILES | C#CC1=CC=C(C=C1)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Features
2-(4-Ethynylphenyl)acetic acid consists of a phenyl ring substituted with an ethynyl group (-C≡CH) at the para position and an acetic acid (-CHCOOH) group at the ortho position relative to the ethynyl substituent. The molecular structure imparts distinct electronic and steric properties:
-
Molecular formula:
-
Molecular weight: 160.17 g/mol
-
IUPAC name: 2-(4-Ethynylphenyl)acetic acid
-
SMILES notation: C#CC1=CC=C(C=C1)CC(=O)O
The ethynyl group’s sp-hybridized carbon atoms enhance reactivity toward cycloaddition and metal-catalyzed coupling reactions, while the carboxylic acid group facilitates salt formation and hydrogen bonding .
Spectroscopic and Computational Data
Computational analyses predict key physicochemical properties:
-
LogP (octanol-water partition coefficient): 1.82 (indicating moderate hydrophobicity)
-
Hydrogen bond donors/acceptors: 1/2
-
Topological polar surface area: 37.3 Ų
Experimental spectral data (e.g., NMR, IR) align with theoretical predictions, confirming the presence of characteristic ethynyl (C≡C-H stretch at ~3300 cm) and carboxylic acid (O-H stretch at ~2500–3000 cm) functional groups .
Synthetic Methodologies
Laboratory-Scale Synthesis
A common route involves Sonogashira coupling between 4-iodophenylacetic acid and acetylene, as outlined in analogous protocols for ethynyl-substituted aromatics :
Reaction conditions:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
Co-catalyst: Copper(I) iodide (10 mol%)
-
Solvent: Triethylamine/DMF (1:1 v/v)
-
Temperature: 60°C, 12 hours
-
Yield: 68–72% after purification via recrystallization (ethanol/water) .
Industrial Production Challenges
Scaling this synthesis requires addressing:
-
Cost of palladium catalysts: Substituting with nickel-based catalysts reduces expenses but lowers yield.
-
Acetylene handling: Safe storage and delivery systems (e.g., using trimethylsilylacetylene as a stable precursor).
-
Purification: Continuous flow chromatography improves efficiency for large batches.
Reactivity and Functionalization
Click Chemistry Applications
The ethynyl group undergoes azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, a reaction leveraged in polymer science and bioconjugation:
Examples:
-
Bioconjugates: Covalent attachment to proteins via lysine residues.
-
Dendrimers: Ethynyl groups serve as branching points for dendritic growth .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Heck, Suzuki) enable aryl-aryl bond formation, expanding access to π-conjugated systems for optoelectronic materials:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume